1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride
Description
1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole-based compound characterized by a cyclopropylmethyl substituent at the N1 position and a methyl group at the C4 position of the pyrazole ring. The hydrochloride salt enhances its solubility and stability for research applications.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-4-methylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-6-4-10-11(8(6)9)5-7-2-3-7;/h4,7H,2-3,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPLIMHJYFNQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium or nickel to facilitate the formation of the cyclopropyl group . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Pyrazole Derivatives
Pharmacological and Industrial Relevance
- Fluorinated Derivatives : The difluoromethyl compound () demonstrates improved metabolic stability due to fluorine’s electronegativity, a trait absent in the target compound.
Biological Activity
1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its unique structure, characterized by a cyclopropylmethyl group and a methyl substituent on the pyrazole ring, contributes to its promising biological activities, particularly in cancer research.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 173.64 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water
The primary mechanism of action for this compound involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms. By inhibiting PARP, the compound can induce apoptosis in cancer cells due to the accumulation of unrepaired DNA damage. This mechanism positions it as a potential therapeutic agent for cancers with defective DNA repair pathways, such as breast and ovarian cancers.
Anticancer Efficacy
Research has demonstrated that this compound exhibits significant anticancer activity against various cell lines. Notably, it has been evaluated for its efficacy against:
- Breast Cancer Cell Lines
- Ovarian Cancer Cell Lines
The compound's ability to inhibit PARP has been linked to increased sensitivity of cancer cells to chemotherapy and radiation therapy, making it a candidate for combination therapies .
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit:
- Antimicrobial Activity : Potential effectiveness against various pathogens.
- Anti-inflammatory Properties : Possible inhibition of inflammatory pathways through enzyme interactions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride | Methyl substitution on pyrazole | Different biological activity profile |
| (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine | Triazole instead of pyrazole | Potentially different pharmacological effects |
| 1-(Cyclopropylmethyl)-1H-pyrazol-4-amine hydrochloride | Similar core structure | Used in cancer research; different substituents |
The distinct substitutions on the pyrazole ring of this compound allow it to exhibit specific biological activities that are not present in other similar compounds .
Case Studies and Research Findings
Numerous studies have focused on the biological activity of this compound:
- Study on PARP Inhibition : A study evaluated the compound's effectiveness in inhibiting PARP in vitro, demonstrating significant cytotoxicity in cancer cell lines with defective DNA repair mechanisms .
- Combination Therapy Research : Research has indicated that when used in combination with other chemotherapeutic agents, this compound enhances the overall therapeutic effect, particularly in resistant cancer types .
- Mechanistic Studies : Investigations into its binding affinity and interaction with PARP revealed insights into its mechanism of action, supporting its potential use as a targeted therapy for specific cancer types .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
